molecular formula C9H7ClO2 B1594498 6-Chloro-chroman-2-one CAS No. 4377-63-3

6-Chloro-chroman-2-one

Cat. No.: B1594498
CAS No.: 4377-63-3
M. Wt: 182.6 g/mol
InChI Key: KKMNLXQACWRZHQ-UHFFFAOYSA-N
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Description

6-Chloro-chroman-2-one is a heterocyclic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a chlorine atom substituted at the 6th position

Mechanism of Action

Target of Action

6-Chloro-chroman-2-one, a derivative of chromanone, is a heterobicyclic compound . Chromanone derivatives have been found to exhibit a wide range of biological activities . The primary targets of chromanone derivatives include enzymes such as aromatase and pteridine reductase-1 . Aromatase is a key enzyme in estrogen biosynthesis, making it a significant target for the treatment of estrogen-dependent breast cancer . Pteridine reductase-1 is a target for antiparasitic activity .

Mode of Action

The interaction of this compound with its targets leads to inhibition of the enzymes’ activities . For instance, when interacting with aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and potentially slowing the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the case of aromatase inhibition, it impacts the biosynthesis of estrogen from androgens . When targeting pteridine reductase-1, it influences the metabolic pathways of parasites, leading to their inhibition .

Result of Action

The molecular and cellular effects of this compound’s action depend on its targets. By inhibiting aromatase, it can potentially slow the growth of estrogen-dependent breast cancer cells . Its antiparasitic activity, resulting from the inhibition of pteridine reductase-1, leads to significant inhibition against parasites like T. brucei and L. infantum .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-chromanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, chromanone derivatives, including 6-Chloro-2-chromanone, have been shown to exhibit antioxidant, anti-inflammatory, and antimicrobial properties . These interactions often involve the modulation of enzyme activity, such as inhibition of acetylcholinesterase and activation of antioxidant enzymes . The presence of the chlorine atom enhances the compound’s ability to interact with specific biomolecules, leading to its diverse biological effects.

Cellular Effects

6-Chloro-2-chromanone affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, chromanone derivatives, including 6-Chloro-2-chromanone, have shown antiparasitic activity by targeting specific enzymes in parasites . Additionally, these compounds can modulate cell signaling pathways involved in inflammation and oxidative stress, thereby affecting gene expression and cellular responses . The impact on cellular metabolism includes alterations in energy production and utilization, which can influence cell survival and function.

Molecular Mechanism

The molecular mechanism of 6-Chloro-2-chromanone involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes and proteins, leading to inhibition or activation of their activity. For instance, chromanone derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . Additionally, 6-Chloro-2-chromanone can influence gene expression by modulating transcription factors and signaling pathways. These molecular interactions contribute to the compound’s therapeutic potential and its ability to modulate various biological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Chloro-2-chromanone can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that chromanone derivatives, including 6-Chloro-2-chromanone, exhibit varying degrees of stability under different conditions . The degradation products can also have distinct biological activities, which may contribute to the overall effects observed in in vitro and in vivo studies. Long-term exposure to 6-Chloro-2-chromanone can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Chloro-2-chromanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory activities . At higher doses, toxic or adverse effects may be observed. For example, high doses of chromanone derivatives have been associated with hepatotoxicity and other adverse effects in animal studies . The threshold effects and dose-response relationships are important considerations in evaluating the safety and efficacy of 6-Chloro-2-chromanone in preclinical studies.

Metabolic Pathways

6-Chloro-2-chromanone is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, contributing to its biological effects. For instance, chromanone derivatives have been shown to modulate the activity of enzymes involved in lipid metabolism and energy production . The interactions with metabolic enzymes can lead to changes in the levels of key metabolites, affecting cellular function and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 6-Chloro-2-chromanone within cells and tissues are critical factors that determine its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, chromanone derivatives have been shown to be transported across cell membranes by specific transporters, affecting their intracellular concentrations and distribution . The localization of 6-Chloro-2-chromanone within specific cellular compartments can also influence its activity and function.

Subcellular Localization

The subcellular localization of 6-Chloro-2-chromanone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, chromanone derivatives have been observed to localize within the mitochondria, where they can influence mitochondrial function and energy production . The subcellular distribution of 6-Chloro-2-chromanone can affect its interactions with biomolecules and its overall biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-chroman-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base, followed by cyclization to form the chromanone ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-chroman-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-chroman-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-chroman-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 6th position enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

6-chloro-3,4-dihydrochromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMNLXQACWRZHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295781
Record name 6-Chloro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-63-3
Record name 4377-63-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-2-chromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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